![molecular formula C15H23N3O2 B5602895 3-{3-[1-(环丙基甲基)-1H-咪唑-2-基]-1-哌啶基}丙酸](/img/structure/B5602895.png)

3-{3-[1-(环丙基甲基)-1H-咪唑-2-基]-1-哌啶基}丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

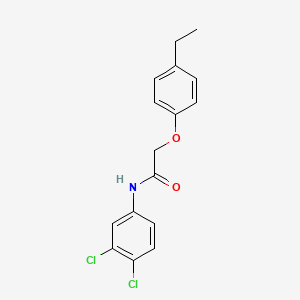

The synthesis of complex molecules like 3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid often involves multi-step reactions, starting from simpler precursors such as 3-chloropropionic acid. Cyclopropanone equivalents, which can be prepared from the piperidide of 3-chloropropionic acid, play a crucial role in forming cyclopropyl-containing compounds, including imidazole and piperidine derivatives (Wasserman, Dion, & Fukuyama, 1989). These intermediates are versatile in synthesizing various heterocyclic compounds, indicating a potential pathway for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid is complex, featuring multiple rings and functional groups. Such structures are often analyzed through NMR spectroscopy and X-ray crystallography, providing insights into the arrangement of atoms and the stereochemistry of the molecule. These techniques are essential for confirming the identity and purity of synthesized compounds and for understanding their 3D structure, which is critical for assessing their potential interactions with biological targets.

Chemical Reactions and Properties

Compounds containing imidazole and piperidine rings exhibit a wide range of chemical reactivity. For instance, imidazole derivatives are known for their role as intermediates in synthesizing various heterocyclic compounds, including those with potential biological activity. These molecules can undergo reactions such as nitration, bromination, and cycloadditions, leading to a diverse array of products with different chemical properties (Kutrov, Kovalenko, & Volovenko, 2008). The presence of a cyclopropyl group adds further complexity, as it can influence the molecule's reactivity and stability.

科学研究应用

催化应用

- N-杂环卡宾配体:一项研究探索了衍生自氨甲基哌啶的卡宾前体,重点关注它们与铑和铱的配合物及其在转移氢化过程中的催化应用 (Türkmen 等,2008)。

衍生物的合成

- 咪唑并[1,5-a]吡啶的合成:一种从羧酸和 2-甲基氨基吡啶开始的咪唑并[1,5-a]吡啶的一锅合成方法,允许在特定位置引入各种取代基,使用丙烷磷酸酐 (Crawforth & Paoletti,2009)。

衍生物的合成和反应

- 噻唑烷酮的合成和反应:一项研究调查了 5-芳基亚甲基-2-亚氨基-4-氧代-2-噻唑烷酮的合成和反应,包括它与苄胺、肼合剂、哌啶和其他化合物的反应,从而形成各种衍生物 (Mahmoud 等,2011)。

衍生物的性质和应用

- 氰基甲基衍生物的性质:对咪唑并[1,2-a]吡啶、咪唑并[1,2-a]嘧啶和咪唑并[2,1-b]噻唑的氰基甲基衍生物的研究,检验了它们的反应性和潜在应用,例如在硝化、溴化、偶氮偶联和亚硝化过程中 (Kutrov 等,2008)。

缓蚀

- 基于氨基酸的缓蚀剂:一项研究重点关注基于氨基酸的缓蚀剂,包括衍生自咪唑鎓的化合物,用于低碳钢。通过电化学方法评估了缓蚀剂的性能,并使用量子化学参数和分子动力学模拟分析了它们的吸附行为 (Srivastava 等,2017)。

属性

IUPAC Name |

3-[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c19-14(20)5-8-17-7-1-2-13(11-17)15-16-6-9-18(15)10-12-3-4-12/h6,9,12-13H,1-5,7-8,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARVUSIMJFSKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC(=O)O)C2=NC=CN2CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinone](/img/structure/B5602820.png)

![3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5602827.png)

![1-(2-ethoxyethyl)-N-[(5-methyl-2-furyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5602833.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B5602851.png)

![5-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-5-oxo-1-phenylpentan-1-one](/img/structure/B5602859.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)

![N-benzyl-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5602869.png)

![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5602876.png)

![1-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5602878.png)

![9-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5602882.png)

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B5602898.png)

![methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B5602905.png)